

# Application Notes and Protocols for GW842166X in In Vivo Rodent Studies

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Compound of Interest				
Compound Name:	GW842166X			
Cat. No.:	B1672485	Get Quote		

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#### Introduction

**GW842166X** is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), with significantly lower affinity for the CB1 receptor.[1] This selectivity makes it a valuable research tool for investigating the therapeutic potential of CB2 receptor activation while minimizing the psychoactive side effects associated with CB1 receptor agonism.[1] Preclinical studies in rodent models have demonstrated the analgesic, anti-inflammatory, and neuroprotective properties of **GW842166X**.[1][2] These application notes provide detailed protocols for the use of **GW842166X** in in vivo rodent studies, focusing on models of pain and neurodegeneration.

## Physicochemical and Pharmacological Properties

**GW842166X** is a pyrimidine-based compound with the IUPAC name 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide.[1]

Table 1: Receptor Binding Affinity and Potency of GW842166X



Parameter	Species	Value	Reference
EC50 (CB2)	Human	63 nM	[3]
EC50 (CB2)	Rat	91 nM	[3]
CB1 Activity	Human & Rat	No significant activity up to 30 μM	[3]

### Pharmacokinetic and Pharmacodynamic Data

**GW842166X** exhibits favorable pharmacokinetic properties for in vivo studies in rodents.

Table 2: Pharmacokinetic Parameters of GW842166X in Rats

Parameter	Route	Value	Reference
Oral Bioavailability	Oral	58%	[3]
Half-life	Oral	3 hours	[3]

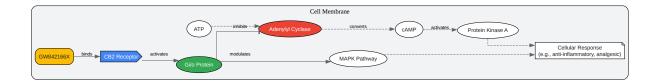
Table 3: Pharmacodynamic Efficacy of **GW842166X** in a Rat Model of Inflammatory Pain (FCA Model)

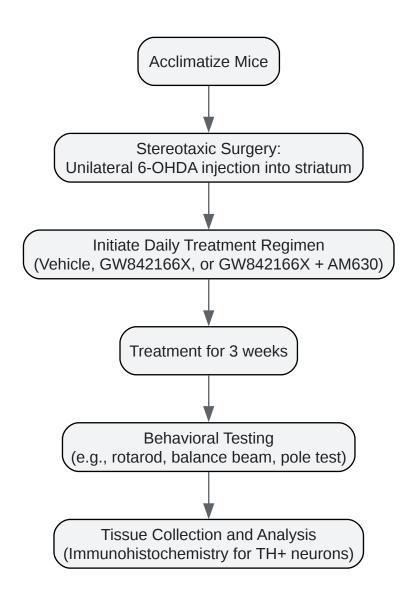
Parameter	Route	Value	Reference
Oral ED50	Oral	0.1 mg/kg	[3]
Full Reversal of Hyperalgesia	Oral	0.3 mg/kg	[3]

## **Signaling Pathway of GW842166X**

**GW842166X**, as a selective CB2 receptor agonist, primarily signals through G-protein coupled receptors of the Gi/o type. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects of CB2 receptor activation can involve the modulation of various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.







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#### References

- 1. The Neuroprotective Effects of the CB2 Agonist GW842166x in the 6-OHDA Mouse Model of Parkinson's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of the CB2 Agonist GW842166x in the 6-OHDA Mouse Model of Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
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